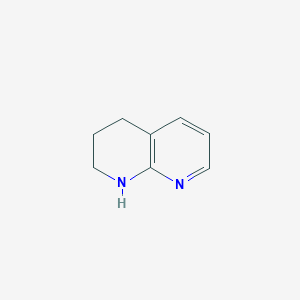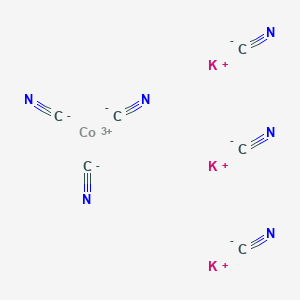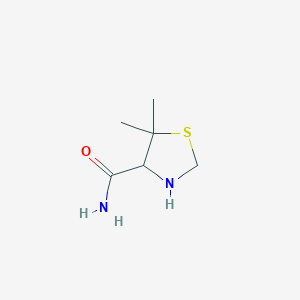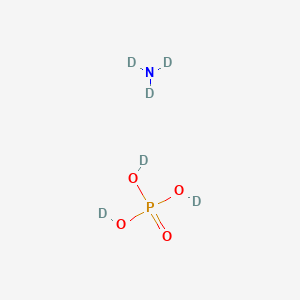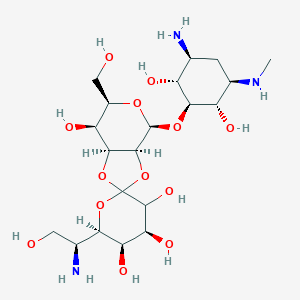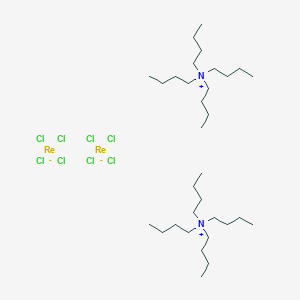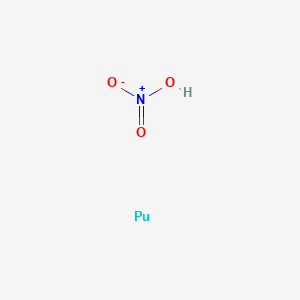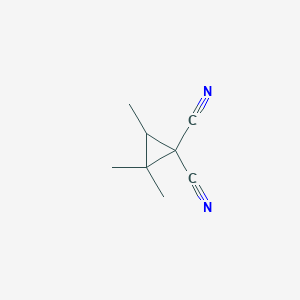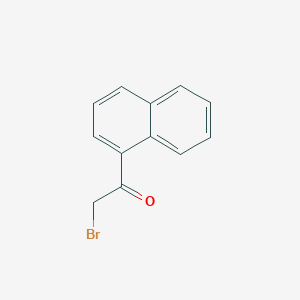
2-Bromo-1-(naftalen-1-il)etanona
Descripción general
Descripción
2-Bromo-1-(naphthalen-1-yl)ethanone: is an organic compound with the molecular formula C₁₂H₉BrO. It is a brominated derivative of 1-(naphthalen-1-yl)ethanone and is known for its applications in organic synthesis and research. The compound is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a naphthalene ring. This structure imparts unique chemical properties to the compound, making it valuable in various scientific fields.
Aplicaciones Científicas De Investigación
2-Bromo-1-(naphthalen-1-yl)ethanone is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Photophysical Studies: The compound’s unique structure makes it suitable for studying photophysical properties, which can be applied in the development of optoelectronic devices and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the synthesis of biologically active compounds, aiding in the development of new drugs and therapeutic agents.
Material Science:
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-1-(naphthalen-1-yl)ethanone is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular signal transduction pathways, particularly those involved in insulin signaling and glucose homeostasis.
Mode of Action
2-Bromo-1-(naphthalen-1-yl)ethanone interacts with PTP1B by binding to its active site. The bromoacetyl group in the compound can participate in nucleophilic substitution reactions, allowing the attachment of various functional groups to the molecule. This interaction inhibits the enzymatic activity of PTP1B, leading to changes in downstream signaling pathways .
Biochemical Pathways
The inhibition of PTP1B by 2-Bromo-1-(naphthalen-1-yl)ethanone affects the insulin signaling pathway. This pathway is crucial for the regulation of glucose homeostasis in the body. By inhibiting PTP1B, the compound enhances insulin sensitivity, promoting better glucose uptake and utilization .
Pharmacokinetics
It is a liquid at room temperature, and its predicted melting point is 101.28°C . Its predicted boiling point is approximately 349.8°C at 760 mmHg, and its predicted density is approximately 1.5 g/mL . These properties suggest that the compound may be well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of 2-Bromo-1-(naphthalen-1-yl)ethanone’s action primarily involve changes in glucose metabolism. By inhibiting PTP1B and enhancing insulin sensitivity, the compound promotes better glucose uptake and utilization in cells. This can potentially lead to improved glucose homeostasis in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-(naphthalen-1-yl)ethanone. For instance, the compound should be stored at 4°C to maintain its stability . Additionally, factors such as pH and the presence of other molecules in the body can affect the compound’s interaction with its target and its overall efficacy.
Análisis Bioquímico
Biochemical Properties
The presence of a ketone group (C=O) and a bromoacetyl group (CH2-CO-Br) makes 2-Bromo-1-(naphthalen-1-yl)ethanone a potential building block for organic synthesis. The bromoacetyl group can participate in nucleophilic substitution reactions, allowing the attachment of various functional groups to the molecule.
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known to be a liquid at room temperature and has a predicted melting point of 101.28° C and a boiling point of 349.8° C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(naphthalen-1-yl)ethanone typically involves the bromination of 1-(naphthalen-1-yl)ethanone. One common method is as follows:
Starting Material: 1-(Naphthalen-1-yl)ethanone
Reagent: Bromine (Br₂)
Solvent: Acetic acid or carbon tetrachloride
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.
The reaction proceeds as follows: [ \text{C}{12}\text{H}{10}\text{O} + \text{Br}2 \rightarrow \text{C}{12}\text{H}_{9}\text{BrO} + \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(naphthalen-1-yl)ethanone may involve continuous flow reactors to ensure efficient bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Major Products
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-bromo-1-(naphthalen-1-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(naphthalen-1-yl)acetic acid.
Comparación Con Compuestos Similares
2-Bromo-1-(naphthalen-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
1-(Naphthalen-1-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1-(naphthalen-2-yl)ethanone: The position of the bromine atom on the naphthalene ring affects its chemical properties and reactivity.
2-Bromo-1-(phenyl)ethanone: The substitution of the naphthalene ring with a phenyl group alters the compound’s photophysical properties and applications.
The presence of the bromine atom in 2-Bromo-1-(naphthalen-1-yl)ethanone imparts unique reactivity, making it a valuable compound in various scientific fields.
Propiedades
IUPAC Name |
2-bromo-1-naphthalen-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLCVXVVASQZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297367 | |
| Record name | 2-Bromo-1-(1-naphthalenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13686-51-6 | |
| Record name | 2-Bromo-1-(1-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13686-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(1-naphthalenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(naphthalen-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
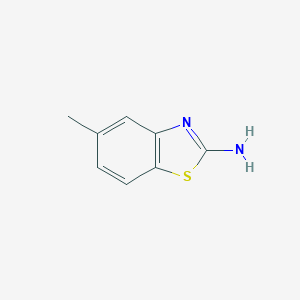
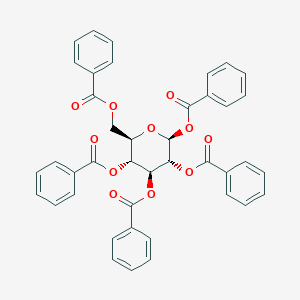
![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)
